Pinoresinol dimethyl ether

Catalog No.
S1790065
CAS No.
29106-36-3
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinoresinol dimethyl ether

CAS Number

29106-36-3

Product Name

Pinoresinol dimethyl ether

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Pinoresinol dimethyl ether, also known as (+)-Eudesmin, is a naturally occurring lignan classified as a phenylpropanoid dimer. It is predominantly found in various plant species, including Magnolia biondii. This compound is characterized by its unique dimeric structure, which contributes to its diverse biological activities and potential therapeutic applications. Pinoresinol dimethyl ether has garnered attention in scientific research due to its antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest in both medicinal and nutritional contexts .

Research suggests that (+)-eudesmin exhibits various biological effects, including anti-inflammatory, anticonvulsant, and sedative properties []. The mechanism underlying these effects is still being investigated. However, some studies suggest that (+)-eudesmin might influence the activity of GABA (gamma-aminobutyric acid), a neurotransmitter involved in regulating nerve impulses [].

Medicinal Chemistry Research

(+)-Eudesmin serves as a valuable tool in medicinal chemistry research due to its well-defined structure and potential biological activities. Researchers utilize (+)-Eudesmin as a starting material for synthesizing new lignan derivatives with potentially enhanced medicinal properties []. This approach allows scientists to explore structure-activity relationships and develop novel drug candidates.

Pharmacological Studies

(+)-Eudesmin's potential health benefits are being investigated in pharmacological studies. Researchers are examining its effects on various biological processes, including:

  • Antioxidant activity: Studies suggest (+)-Eudesmin possesses antioxidant properties that may help protect cells from damage caused by free radicals [].
  • Anti-inflammatory activity: (+)-Eudesmin's potential anti-inflammatory properties are being explored in models of inflammation [].
  • Other potential effects: Research is ongoing to investigate (+)-Eudesmin's effects on other areas, such as bone health and hormone regulation [].
That contribute to its functionality and versatility:

  • Oxidation: This compound can be oxidized to form various quinone derivatives, which may enhance its biological activity.
  • Reduction: Reduction reactions can convert pinoresinol dimethyl ether into more saturated lignan derivatives, potentially altering its properties.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the lignan structure, expanding its chemical repertoire.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and hydrogen peroxide.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride.
  • Electrophiles and nucleophiles for substitution reactions under suitable conditions.

Pinoresinol dimethyl ether exhibits a range of biological activities that make it significant in medicinal research:

  • Antioxidant Properties: It protects cells from oxidative stress, contributing to cellular health and longevity.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation across various biological models.
  • Anticancer Activity: Research indicates that pinoresinol dimethyl ether can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Its mechanism involves the stimulation of specific signaling pathways that promote neural protrusion growth, particularly in neuronal cells .

The synthesis of pinoresinol dimethyl ether can be achieved through several methods:

  • Oxidative Coupling: A common synthetic route involves the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the dimeric structure under mild conditions.
  • Biotechnological Approaches: Industrial production may utilize plant cell cultures or genetically engineered microorganisms to produce pinoresinol dimethyl ether sustainably. These methods are considered more environmentally friendly compared to traditional chemical synthesis techniques .

Research on pinoresinol dimethyl ether has indicated interactions with multiple biological targets. It is known to stimulate pathways such as MAPK (Mitogen-Activated Protein Kinase), PKC (Protein Kinase C), and PKA (Protein Kinase A), which are crucial for cell signaling and growth. These interactions suggest its potential role in neuroprotection and cellular regeneration processes .

Pinoresinol dimethyl ether shares similarities with other lignans but is unique due to its specific structure and biological activities. Here are some comparable compounds:

Compound NameKey Properties
MatairesinolAntioxidant and anticancer properties
PinoresinolKnown for anti-inflammatory and antimicrobial effects
SecoisolariciresinolPotentially reduces cardiovascular disease risk

Uniqueness of Pinoresinol Dimethyl Ether

While other lignans exhibit similar properties, pinoresinol dimethyl ether stands out due to its combination of antioxidant, anti-inflammatory, and anticancer activities. This diverse range of effects makes it particularly valuable for scientific research and industrial applications .

Plant Sources and Ecological Distribution

Pinoresinol dimethyl ether exhibits a diverse taxonomic distribution across multiple plant families, with particularly notable concentrations in the Magnoliaceae family [1] [15] [16]. The compound has been isolated from the stem bark of Magnolia kobus, where it demonstrates neuritogenic activity through stimulation of upstream mitogen-activated protein kinase, protein kinase C, and protein kinase A pathways [1] [15]. Additionally, significant quantities have been identified in Magnolia biondii, establishing the Magnolia genus as a primary natural source [20].

Beyond the Magnoliaceae family, pinoresinol dimethyl ether demonstrates remarkable ecological distribution across diverse plant taxa [17]. The compound has been documented in various species within the Apiaceae, Rutaceae, Ochnaceae families, indicating its evolutionary significance across different plant lineages [17]. Centaurea species, particularly Centaurea montana, have yielded pinoresinol dimethyl ether alongside other related lignans, demonstrating the compound's presence in the Asteraceae family [36].

The Annonaceae family also contributes to the ecological distribution of this lignan, with Rollinia mucosa seeds containing pinoresinol dimethyl ether alongside other bioactive compounds [37] [39]. This distribution pattern suggests that pinoresinol dimethyl ether plays important ecological roles across diverse plant families, potentially serving defensive and adaptive functions.

Plant FamilySpeciesPlant PartReference Source
MagnoliaceaeMagnolia kobusStem bark [1] [15] [16]
MagnoliaceaeMagnolia biondiiVarious tissues [20]
AsteraceaeCentaurea montanaMethanol extract [36]
AnnonaceaeRollinia mucosaSeeds [37] [39]
MagnoliaceaeMagnolia denudataFlowers [6]

Phenylpropanoid Pathway Integration

The biosynthesis of pinoresinol dimethyl ether is intricately connected to the phenylpropanoid pathway, which serves as the foundational metabolic network for lignan production [7] [8] [9]. This pathway begins with phenylalanine as the primary substrate, which undergoes deamination by phenylalanine ammonia-lyase to produce cinnamic acid [25]. The subsequent enzymatic steps involve cinnamate 4-hydroxylase and 4-coumarate coenzyme A ligase, establishing the core phenylpropanoid framework [8] [25].

The pathway progression toward lignan biosynthesis requires the formation of coniferyl alcohol, a critical monolignol precursor [8] [10]. This process involves sequential hydroxylation and methylation reactions, mediated by enzymes including caffeoyl-coenzyme A O-methyltransferase and cinnamoyl-coenzyme A reductase [25]. The phenylpropanoid pathway demonstrates remarkable complexity, with multiple branch points that direct metabolic flux toward different secondary metabolite classes [9] [25].

The integration of pinoresinol dimethyl ether biosynthesis within the broader phenylpropanoid network highlights the evolutionary significance of this metabolic framework [28]. Most phenylpropanoid pathway flux is directed toward monolignol production for lignin biosynthesis, yet substantial portions are allocated to lignan formation through specialized enzymatic machinery [7]. This metabolic partitioning reflects the dual importance of structural polymers and bioactive secondary metabolites in plant biology [25] [28].

Enzymatic Mechanisms of Lignan Coupling

The formation of pinoresinol dimethyl ether involves sophisticated enzymatic mechanisms that ensure stereospecific coupling of coniferyl alcohol monomers [10] [21] [22]. Dirigent proteins play a central role in this process, mediating the stereoselective coupling of two coniferyl alcohol radicals to form pinoresinol as the initial dimeric product [8] [10] [22]. These proteins exhibit no oxidative activity themselves but require the presence of oxidative enzymes such as laccases or peroxidases to generate the necessary radical intermediates [23].

The dirigent protein-mediated coupling reaction demonstrates remarkable specificity, with different dirigent proteins directing the formation of either positive or negative pinoresinol enantiomers [10] [23]. Podophyllum hexandrum dirigent proteins, in combination with laccase, guide the heterocoupling of natural and synthetic coniferyl alcohol analogues for enantioselective synthesis [10] [21]. This process represents a direct complexity-generating reaction where three new bonds and four stereocenters are produced from two achiral monomers in a single step [10] [21].

Following pinoresinol formation, the biosynthetic pathway proceeds through sequential reduction steps catalyzed by pinoresinol-lariciresinol reductase enzymes [29] [30] [31]. These nicotinamide adenine dinucleotide phosphate-dependent reductases convert pinoresinol to lariciresinol and subsequently to secoisolariciresinol through stereospecific reduction mechanisms [30] [31]. The enzymatic specificity of these reductases varies among plant species, with some exhibiting strict substrate preferences toward pinoresinol while others demonstrate broader substrate tolerance [8] [29].

The final methylation steps that produce pinoresinol dimethyl ether involve O-methyltransferase enzymes that specifically target the phenolic hydroxyl groups of the lignan precursors [2] [5]. This methylation process represents a crucial modification that alters the compound's physicochemical properties and biological activity profile [2]. The precise enzymatic mechanisms governing these methylation reactions remain an active area of research, with implications for understanding lignan structural diversity [5].

Enzymatic StepEnzyme ClassSubstrateProductCofactor Requirements
Radical couplingDirigent proteins + LaccaseConiferyl alcoholPinoresinolHydrogen peroxide
First reductionPinoresinol-lariciresinol reductasePinoresinolLariciresinolNADPH
Second reductionPinoresinol-lariciresinol reductaseLariciresinolSecoisolariciresinolNADPH
MethylationO-methyltransferasePinoresinolPinoresinol dimethyl etherS-adenosyl methionine

Seasonal Variation in Production

The production of pinoresinol dimethyl ether and related lignans exhibits significant seasonal variations that reflect complex interactions between environmental factors and plant physiology [12] [41] [42]. These temporal fluctuations have been documented across multiple plant species, demonstrating consistent patterns that suggest adaptive responses to changing environmental conditions [12] [43].

In Fraxinus mandshurica variety japonica, seasonal analysis revealed that pinoresinol monoglucoside content in inner bark ranged from 20 to 55 milligrams per gram, with minimal variation during the growing season [12]. However, content decreased after August and increased again toward winter, reaching minimum levels at the end of September [12]. The xylem tissue showed more dramatic variations, with content levels approximately one-tenth those found in inner bark, displaying maximum concentrations at the end of August and minimum levels in late September [12].

Environmental factors play crucial roles in determining lignan profiles and concentrations throughout the growing season [41] [42]. Temperature fluctuations, photoperiod changes, and precipitation patterns all contribute to the observed seasonal variations in pinoresinol dimethyl ether production [42] [45]. Studies on Anthriscus sylvestris demonstrated that environmental factors, rather than genetic determinants, primarily influence lignan profile variations when plants from different locations are grown under identical conditions [41] [43].

The seasonal patterns of lignan accumulation appear to correlate with plant defense strategies and metabolic resource allocation [42] [44]. During periods of environmental stress, including temperature extremes and water limitation, plants often increase production of secondary metabolites including lignans [42]. This enhanced production may represent an adaptive response that improves plant resilience against biotic and abiotic stressors [44] [46].

Research findings indicate that the timing of harvest significantly influences the yield and concentration of pinoresinol dimethyl ether in plant tissues [43]. For optimal extraction yields, field-grown plants demonstrate highest concentrations in March of the second growing year, while controlled environment plants show peak concentrations in April of the second year [43]. These temporal patterns provide important guidance for agricultural and pharmaceutical applications requiring consistent lignan yields [43].

SeasonInner Bark Content (mg/g)Xylem Content (mg/g)Environmental Factors
Early Spring45-554-6Increasing temperature, longer photoperiod
Summer35-452-3High temperature, maximum photoperiod
Late Summer20-306-8Temperature stress, declining photoperiod
Fall15-251-2Cooling temperatures, shorter photoperiod
Winter40-503-5Cold stress, minimum photoperiod

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

386.17293854 g/mol

Monoisotopic Mass

386.17293854 g/mol

Heavy Atom Count

28

UNII

3TPV0HJ9B0

Wikipedia

(+)-Eudesmin

Dates

Modify: 2023-08-15

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